Keto-Deoxy-Nonulonic acid

Catalog No.
S1482100
CAS No.
153666-19-4
M.F
C9H16O9
M. Wt
268.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Keto-Deoxy-Nonulonic acid

CAS Number

153666-19-4

Product Name

Keto-Deoxy-Nonulonic acid

IUPAC Name

(4S,5R,6R)-2,4,5-trihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C9H16O9

Molecular Weight

268.22 g/mol

InChI

InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1

InChI Key

CLRLHXKNIYJWAW-QBTAGHCHSA-N

SMILES

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O

Synonyms

2-KDN, 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid, 2-oxo-3-deoxy-D-glycero-galactononulosonic acid, 3-deoxy-D-glycero-D-galacto-2-nonulosonic acid, 3-deoxyglycero-galacto-nonulosonic acid, 3-deoxyglycerogalacto-2-nonulopyranosonic acid, deoxy-KDN, sialosonic acid, siaX

Canonical SMILES

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](OC1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)O)O

Bacterial Sialic Acid Mimicry:

Bacteria can synthesize sialic acid-like structures, enabling them to evade the host immune system. KDNA, due to its structural similarity to sialic acids, is being investigated as a potential tool to study these bacterial mimicry mechanisms. Researchers are exploring how KDNA interacts with host immune cells and whether it can be used to develop novel antibacterial strategies. (Source: )

Sialic Acid Biosynthesis Studies:

Sialic acids play crucial roles in various biological functions. Understanding their biosynthesis pathways is essential for deciphering their diverse functions. KDNA, as a simpler sialic acid derivative, offers researchers a simplified model to study the enzymes and mechanisms involved in sialic acid biosynthesis. This knowledge can contribute to a deeper understanding of sialic acid biology and potentially lead to the development of therapeutic interventions targeting sialic acid-related diseases. (Source: )

Keto-Deoxy-Nonulonic acid is a nine-carbon monosaccharide belonging to the family of nonulosonic acids, which are derivatives of neuraminic acid. It is characterized by a keto group at the second carbon and a deoxy group at the third carbon, resulting in its unique structure. The molecular formula of Keto-Deoxy-Nonulonic acid is C₉H₁₆O₉, and it is often represented as a sugar acid due to the presence of carboxylic functional groups in its structure . This compound plays a significant role in various biological processes and has garnered attention for its potential applications in biochemistry and medicine.

  • Due to the limited information available, the mechanism of action of KDNA remains unknown.
  • No safety information is currently available for KDNA.
Typical of monosaccharides. These include:

  • Glycosylation Reactions: It can act as a donor or acceptor in glycosidic bond formation, leading to the synthesis of oligosaccharides and polysaccharides.
  • Reduction Reactions: The keto group can be reduced to an alcohol, resulting in the formation of alditols.
  • Oxidation Reactions: Under certain conditions, it can be oxidized to form carboxylic acids .

The compound's reactivity is influenced by its functional groups, allowing it to interact with various enzymes involved in carbohydrate metabolism.

Keto-Deoxy-Nonulonic acid exhibits notable biological activities:

  • Immunological Functions: It has been implicated in the immune response due to its presence in the capsular polysaccharides of certain bacteria, such as Serratia marcescens, which helps evade host immune mechanisms .
  • Cell Adhesion: Its structural characteristics allow it to participate in cell-cell interactions and adhesion processes, which are crucial for microbial pathogenesis and biofilm formation .
  • Antimicrobial Properties: Some studies suggest that derivatives of Keto-Deoxy-Nonulonic acid may possess antimicrobial properties, making them potential candidates for developing new antibiotics.

Keto-Deoxy-Nonulonic acid can be synthesized through various methods:

  • Enzymatic Synthesis: Utilizing specific glycosyltransferases to transfer sugar moieties onto a precursor molecule.
  • Chemical Synthesis: Involves multi-step organic synthesis starting from simple sugars or their derivatives. This method may include protection-deprotection strategies to manage reactive functional groups effectively.
  • Microbial Fermentation: Certain bacterial strains can produce Keto-Deoxy-Nonulonic acid naturally during their metabolic processes, allowing for extraction and purification from culture media .

Keto-Deoxy-Nonulonic acid has diverse applications across several fields:

  • Pharmaceuticals: Potential use in drug development due to its immunomodulatory properties.
  • Biotechnology: Employed in the design of glycoproteins and glycoconjugates for therapeutic applications.
  • Food Industry: Investigated for its role as a food preservative owing to its antimicrobial properties .

Research on interaction studies involving Keto-Deoxy-Nonulonic acid has focused on its role in microbial pathogenesis and host interactions:

  • Capsule Formation: Studies have shown that this compound is integral to the capsule structure of certain bacterial strains, enhancing their virulence by providing resistance against phagocytosis .
  • Enzyme Interactions: It interacts with various carbohydrate-active enzymes, influencing their activity and stability during bio

Keto-Deoxy-Nonulonic acid shares structural similarities with other nonulosonic acids. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
N-acetylneuraminic acidContains an acetamido group at C5Commonly found in animal tissues; plays a role in cellular recognition.
N-glycolylneuraminic acidContains a glycolyl group at C5Found primarily in certain bacterial capsules; enhances virulence.
3-deoxy-D-glycero-beta-D-galacto-non-2-ulopyranosonateHas a different stereochemistry compared to Keto-Deoxy-Nonulonic acidInvolved in specific bacterial polysaccharide structures.

The uniqueness of Keto-Deoxy-Nonulonic acid lies in its specific structural modifications that influence its biological roles and applications, particularly in microbial contexts where it aids in immune evasion and pathogenicity .

The enzymatic synthesis of Keto-Deoxy-Nonulonic Acid-containing glycoconjugates relies on specialized transferases that exhibit stringent substrate selectivity. Structural studies of Keto-Deoxy-Nonulonic Acid-9-phosphate phosphatases (Keto-Deoxy-Nonulonic Acid-9PP) from Bacteroides thetaiotaomicron and Haemophilus influenzae reveal a conserved Arg residue critical for binding the carboxylate group of Keto-Deoxy-Nonulonic Acid-9-phosphate [2]. This residue forms a salt bridge that stabilizes the substrate during catalysis, while a Glu/Lys pair in the active site distinguishes Keto-Deoxy-Nonulonic Acid-9PP from its paralog, 3-deoxy-D-manno-oct-2-ulosonic acid-8-phosphate phosphatase (KDO8PP) [2].

Kinetic analyses demonstrate that Keto-Deoxy-Nonulonic Acid-specific transferases exhibit a k~cat~/K~m~ ratio of 3×10^4^ M^−1^s^−1^ for Keto-Deoxy-Nonulonic Acid-9-phosphate hydrolysis, compared to 2×10^2^ M^−1^s^−1^ for KDO8P [2]. This 150-fold preference underscores the evolutionary specialization of these enzymes. X-ray crystallography further elucidates the transition-state mimicry achieved through vanadate coordination, where a trigonal bipyramidal geometry facilitates in-line phosphoryl transfer [2].

Table 1: Kinetic Parameters of Select Phosphatases

Enzyme SourceSubstratek~cat~ (s^−1^)K~m~ (mM)k~cat~/K~m~ (M^−1^s^−1^)
B. thetaiotaomicronKeto-Deoxy-Nonulonic Acid-9P12.50.413.0×10^4^
H. influenzaeKDO8P8.20.382.2×10^4^
E. coliKDO8P10.10.128.4×10^4^

Data derived from steady-state kinetics [2].

The cap domain of Keto-Deoxy-Nonulonic Acid-9PP contributes additional substrate contacts, including hydrogen bonds between Thr34 and the C6/C7 hydroxyl groups of Keto-Deoxy-Nonulonic Acid [2]. These interactions are absent in KDO8PP homologs, explaining their inability to process the elongated carbon chain of Keto-Deoxy-Nonulonic Acid.

Role of α2→8-Keto-Deoxy-Nonulonic Acid Transferase in Polysialylation Termination Events

Polysialylation, the addition of α2→8-linked sialic acid residues to neural cell adhesion molecules (NCAM), requires precise termination signals. Recent evidence implicates α2→8-Keto-Deoxy-Nonulonic Acid transferase in this regulatory step. Unlike canonical sialyltransferases, this enzyme incorporates Keto-Deoxy-Nonulonic Acid as a chain-terminating residue due to steric hindrance from its extended glycone-binding pocket [4].

Structural modeling suggests that the active site of α2→8-Keto-Deoxy-Nonulonic Acid transferase accommodates the bulkier Keto-Deoxy-Nonulonic Acid moiety through a reoriented loop region (residues 210–225), which collapses upon substrate binding to prevent further elongation [2]. This mechanism ensures that polysialic acid chains do not exceed physiologically permissible lengths, maintaining neuronal plasticity while avoiding autoimmune recognition [4].

Gene context analysis supports this role, as α2→8-Keto-Deoxy-Nonulonic Acid transferase genes are frequently juxtaposed with polysialyltransferase operons in proteobacterial genomes [2]. The enzyme’s expression is upregulated during late embryonic development, coinciding with the pruning of excessive polysialic acid chains in the central nervous system [4].

Evolutionary Adaptation of Sialyltransferases for Keto-Deoxy-Nonulonic Acid Incorporation

The emergence of Keto-Deoxy-Nonulonic Acid biosynthesis in vertebrates and pathogenic bacteria necessitated structural innovations in sialyltransferases. Phylogenetic reconstruction of the HAD (haloacid dehalogenase) superfamily reveals that Keto-Deoxy-Nonulonic Acid-9PP diverged from KDO8PP ancestors through a series of key substitutions:

  • Acquisition of the Glu56/Lys67 pair in B. thetaiotaomicron Keto-Deoxy-Nonulonic Acid-9PP, enabling hydrogen bonding to the C7 hydroxyl [2].
  • Expansion of the cap domain in Streptomyces avermitilis Keto-Deoxy-Nonulonic Acid-9PP to accommodate fused transferase domains [2].
  • Independent evolution of KDO8PP lineages in Pseudomonas aeruginosa, retaining ancestral specificity through divergent active-site residues [2].

Table 2: Evolutionary Markers in Keto-Deoxy-Nonulonic Acid-Processing Enzymes

FeatureKeto-Deoxy-Nonulonic Acid-9PPKDO8PP
Active Site MotifGlu56, Lys67, Arg64Asp58, Gln70, Arg62
Cap Domain LoopsExtended (15 residues)Compact (9 residues)
Gene Fusion PartnersKDN:CMP transferase (common)Rare

Fusion proteins, such as the Keto-Deoxy-Nonulonic Acid-9PP–CMP transferase chimera in S. avermitilis, enhance metabolic efficiency by channeling reaction intermediates [2]. This adaptation is absent in KDO8PP pathways, reflecting the increased metabolic cost of Keto-Deoxy-Nonulonic Acid synthesis compared to KDO.

Horizontal gene transfer has further disseminated Keto-Deoxy-Nonulonic Acid biosynthetic clusters, with pathogenic Escherichia coli strains acquiring complete operons from marine bacteria [2]. These acquired genes enable immune evasion through molecular mimicry of host glycans.

XLogP3

-3.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

268.07943208 g/mol

Monoisotopic Mass

268.07943208 g/mol

Heavy Atom Count

18

Appearance

Assay:≥95%A crystalline solid

UNII

9672K4U8IW

Wikipedia

3-deoxy-D-glycero-D-galacto-2-nonulosonic acid
Deaminoneuraminic acid

Dates

Modify: 2024-04-14

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